6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol
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Overview
Description
6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol is a complex organic compound with the molecular formula C15H24O. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol include:
Curzerenone: A stereoisomer with similar structural features.
Amorpha-4,11-diene: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67690-86-2 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
6-ethenyl-3,6-dimethyl-7-prop-1-en-2-yl-3,3a,4,5,7,7a-hexahydro-2H-1-benzofuran-2-ol |
InChI |
InChI=1S/C15H24O2/c1-6-15(5)8-7-11-10(4)14(16)17-13(11)12(15)9(2)3/h6,10-14,16H,1-2,7-8H2,3-5H3 |
InChI Key |
NHVYUYDGFXIDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C(C2OC1O)C(=C)C)(C)C=C |
Origin of Product |
United States |
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